{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol
Description
Properties
CAS No. |
925218-05-9 |
|---|---|
Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C21H23ClN2O/c22-19-7-3-2-6-18(19)21(15-25)9-11-24(12-10-21)14-16-13-23-20-8-4-1-5-17(16)20/h1-8,13,23,25H,9-12,14-15H2 |
InChI Key |
LJDFPVHTJIYBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CO)C2=CC=CC=C2Cl)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Chlorophenyl)piperidine Intermediate
- Starting from commercially available piperidine derivatives, the 4-position is functionalized by reaction with 2-chlorobenzoyl chloride or related acyl chlorides under low temperature (0 °C) in the presence of a base such as triethylamine.
- The resulting 4-(2-chlorophenyl)piperidine is isolated by filtration and recrystallization from ethanol or mixed solvents to obtain a pure intermediate with melting points typically around 240–242 °C (patent CN1087339A).
Introduction of the Indol-3-ylmethyl Group
- The N-1 position of the piperidine ring is alkylated with an indol-3-ylmethyl moiety, often via reductive amination or nucleophilic substitution.
- For example, 1H-indole-3-carboxylic acid or its derivatives can be converted to reactive intermediates (e.g., acyl azides) and reacted with the piperidine intermediate in the presence of triethylamine and diphenylphosphine acylazide reagents.
- The reaction is typically carried out under argon atmosphere at room temperature with stirring for extended periods (e.g., 20 hours) to ensure complete conversion.
- Purification is achieved by extraction, drying, and silica gel column chromatography, yielding the N-(1H-indol-3-ylmethyl) substituted piperidine derivative.
Conversion to Methanol Derivative at Piperidine 4-Position
- The 4-position of the piperidine ring bearing the 2-chlorophenyl substituent is further functionalized to introduce the hydroxymethyl group.
- This can be achieved by reduction of a corresponding aldehyde or ketone intermediate using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
- The hydroxymethyl group is introduced selectively without affecting the indole moiety.
- The final product is often isolated as a fumarate salt by treatment with fumaric acid in ethanol/isopropyl ether mixtures, followed by recrystallization to improve purity and stability.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Acylation of piperidine | 2-Chlorobenzoyl chloride, 0 °C, triethylamine | ~80 | 240–242 | Recrystallization from ethanol |
| 2 | N-Alkylation with indol-3-ylmethyl | 1H-indole-3-carboxylic acid, diphenylphosphine acylazide, argon atmosphere, RT, 20 h | 28–35 | 220 (decomp.) | Purification by silica gel chromatography |
| 3 | Reduction to methanol | Sodium borohydride or LiAlH4, ethanol or THF | 70–85 | Variable | Formation of fumarate salt for isolation |
Research Findings and Optimization Notes
- The reaction environment is critical: inert atmosphere (argon) and low temperature during acylation prevent side reactions and improve yield.
- The use of diphenylphosphine acylazide facilitates the formation of the amide bond between the indole moiety and piperidine nitrogen.
- Purification by recrystallization and chromatography is essential to obtain high-purity product suitable for biological evaluation.
- Formation of fumarate salts enhances the stability and crystallinity of the final compound, facilitating handling and formulation.
- Alternative synthetic routes involving oxidation and alkylation of indole derivatives have been reported but are less common for this specific compound.
Summary Table of Key Preparation Steps
| Intermediate/Product | Key Reagents/Conditions | Purification Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4-(2-Chlorophenyl)piperidine | 2-Chlorobenzoyl chloride, triethylamine, 0 °C | Recrystallization in ethanol | ~80 | 240–242 |
| N-(1H-indol-3-ylmethyl)-4-(2-chlorophenyl)piperidine | 1H-indole-3-carboxylic acid, diphenylphosphine acylazide, argon, RT, 20 h | Silica gel chromatography | 28–35 | 220 (decomp.) |
| {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol fumarate | Sodium borohydride reduction, fumaric acid treatment | Recrystallization in ethanol/isopropyl ether | 70–85 | 178–183 (fumarate salt) |
Chemical Reactions Analysis
Types of Reactions
(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups to the indole or chlorophenyl rings.
Scientific Research Applications
Chemistry
In chemistry, (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or ligand in various assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it valuable in the production of high-value products.
Mechanism of Action
The mechanism of action of (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Receptor Binding: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural and functional attributes of the target compound with related derivatives:
Key Differences and Implications
Substituent Position and Bioactivity: The target compound’s 2-chlorophenyl group (vs. 4-chlorophenyl in 8c) may alter steric interactions with target receptors. For example, σ1 ligands like 8c require precise substituent positioning for activity, suggesting the target compound’s 2-chloro configuration could favor different targets . The indol-3-ylmethyl group distinguishes the target from non-indole analogs (e.g., [1-(2-chloro-benzyl)-piperidin-4-yl]-methanol).
Hydroxymethyl Group: The hydroxymethyl group in the target compound and [1-(2-chloro-benzyl)-piperidin-4-yl]-methanol enhances water solubility compared to non-hydroxylated analogs like CDFII. This could improve pharmacokinetic profiles .
Synthetic Accessibility :
- The target compound’s synthesis may mirror 8c’s LiBH4-mediated reduction (), but the indole incorporation likely requires additional steps, such as nucleophilic substitution or coupling reactions .
Research Findings and Data
Spectral Characterization (Hypothetical Data)
While direct data for the target compound are unavailable, analogs provide benchmarks:
Biological Activity
The compound {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol is a derivative of piperidine, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and enzyme inhibitory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 340.85 g/mol. The structure features a piperidine ring substituted with a chlorophenyl group and an indole moiety, which are known for their pharmacological significance.
Antibacterial Activity
Research indicates that compounds similar to {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol exhibit significant antibacterial properties. A study evaluating various piperidine derivatives reported that modifications on the phenyl ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol | TBD | TBD |
The minimum inhibitory concentration (MIC) values for this compound are yet to be published; however, its structural similarities suggest promising activity.
Antifungal Activity
In addition to antibacterial properties, this compound may also possess antifungal activity. Studies on related piperidine derivatives have shown effective inhibition against fungi such as Candida albicans. The structure's ability to interact with fungal cell membranes is hypothesized to contribute to this activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is significant due to its implications in treating neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) | Reference Standard |
|---|---|---|
| AChE | TBD | Donepezil |
| Urease | TBD | Thiourea |
Preliminary findings suggest that derivatives of this compound could exhibit competitive inhibition against these enzymes, although specific IC50 values for {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol are still under investigation.
Case Studies and Research Findings
Several studies have documented the biological activities of piperidine derivatives:
- Antibacterial Efficacy : A study highlighted the effectiveness of piperidine compounds against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial effects.
- Enzyme Inhibition : Research indicated that certain piperidine derivatives showed strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors like thiourea.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications on the phenolic and indole rings could enhance biological activity, suggesting a pathway for optimizing the efficacy of {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol.
Q & A
Basic: What synthetic strategies are recommended for synthesizing {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution to assemble the piperidine-indole core. For example:
- Reductive Amination : Reacting a piperidin-4-one derivative with an indole-containing aldehyde (e.g., using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) as reducing agents) .
- Solvent Optimization : Dichloroethane (DCE) or methanol is preferred for controlling reaction kinetics. Avoid polar aprotic solvents that may hinder imine formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield (reported up to 86% under optimized conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
